2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20020520
InChI: InChI=1S/C16H17ClN2O4S/c17-15-10-12(19-7-1-2-9-24(19,21)22)5-6-14(15)16(20)18-11-13-4-3-8-23-13/h3-6,8,10H,1-2,7,9,11H2,(H,18,20)
SMILES:
Molecular Formula: C16H17ClN2O4S
Molecular Weight: 368.8 g/mol

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide

CAS No.:

Cat. No.: VC20020520

Molecular Formula: C16H17ClN2O4S

Molecular Weight: 368.8 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide -

Specification

Molecular Formula C16H17ClN2O4S
Molecular Weight 368.8 g/mol
IUPAC Name 2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(furan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C16H17ClN2O4S/c17-15-10-12(19-7-1-2-9-24(19,21)22)5-6-14(15)16(20)18-11-13-4-3-8-23-13/h3-6,8,10H,1-2,7,9,11H2,(H,18,20)
Standard InChI Key OONCFNJYGODKLU-UHFFFAOYSA-N
Canonical SMILES C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCC3=CC=CO3)Cl

Introduction

Molecular Formula and Weight

The molecular formula of the compound is C14H13ClN2O4SC_{14}H_{13}ClN_2O_4S, with a molecular weight of approximately 356.78 g/mol. Its structure features:

  • A benzamide core substituted with chlorine at the 2-position.

  • A thiazinane ring (a six-membered heterocyclic ring containing sulfur and nitrogen) with a sulfonyl group at the 1-position.

  • A furan ring attached via an N-(furan-2-ylmethyl) linkage.

Synthesis

The synthesis of such compounds generally involves multistep reactions, including:

  • Chlorination of benzamide derivatives.

  • Formation of the thiazinane ring through cyclization reactions involving sulfur-containing reagents.

  • Attachment of the furan moiety via alkylation or amidation reactions.

For example:

  • Starting from 2-chlorobenzoyl chloride, the thiazinane ring can be introduced using amine and sulfur-based nucleophiles under controlled conditions.

  • Subsequent coupling with furan derivatives completes the synthesis.

Potential Applications

Compounds with similar structural motifs have been explored for their biological activities:

  • Anticancer Activity: Benzamide derivatives are known to inhibit tumor cell growth by targeting histone deacetylases or other cellular pathways .

  • Anti-inflammatory Properties: The thiazinane-sulfonyl group is associated with non-steroidal anti-inflammatory drug (NSAID) activity .

  • Antimicrobial Activity: Furan-based compounds often exhibit antibacterial or antifungal effects .

Mechanism of Action

The biological activity of such compounds can be attributed to:

  • Interaction with enzymes or receptors via hydrogen bonding (amide group) and π-π stacking (aromatic rings).

  • Modulation of oxidative stress due to the sulfonyl group.

Related Studies

Several studies have investigated structurally similar compounds:

  • Thiazinane derivatives have shown promising anti-inflammatory properties through inhibition of cyclooxygenase enzymes .

  • Benzamide derivatives substituted with heterocyclic groups exhibit potent anticancer activity against cell lines like MCF7 and HCT116 .

  • Furan-containing molecules have demonstrated antimicrobial efficacy by disrupting bacterial cell membranes .

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